Carbamic acid, N-(4-hydroxybutyl)-, 2-(5-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1H-tetrazol-1-yl)ethyl ester
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Overview
Description
BMS-317180 is a potent, orally active agonist of the human growth hormone secretagogue receptor. It was initially developed by Bristol-Myers Squibb Pharma Research Labs LLC. The compound is known for its potential therapeutic applications, particularly in treating cachexia, a condition characterized by severe weight loss and muscle wasting .
Preparation Methods
The synthesis of BMS-317180 involves a series of chemical reactions that result in the formation of a tetrazole-based growth hormone secretagogue. The process research and development efforts focused on safe execution and the requirement for telescoped synthetic transformations to contend with a lack of suitably crystalline products . The synthetic route includes the preparation of the phosphate salt of BMS-317180 on a multi-kilogram scale .
Chemical Reactions Analysis
BMS-317180 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the tetrazole ring, are common. These reactions often use reagents such as halogens and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller components.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMS-317180 has several scientific research applications:
Chemistry: The compound is used in the study of tetrazole-based growth hormone secretagogues and their synthetic routes.
Biology: It is used to investigate the biological effects of growth hormone secretagogue receptor agonists.
Medicine: BMS-317180 is being studied for its potential therapeutic applications in treating cachexia and other conditions related to muscle wasting.
Industry: The compound’s synthesis and production methods are of interest in the pharmaceutical industry for large-scale manufacturing
Mechanism of Action
BMS-317180 exerts its effects by acting as an agonist of the growth hormone secretagogue receptor. This receptor is involved in the regulation of growth hormone release. By binding to this receptor, BMS-317180 stimulates the release of growth hormone, which in turn promotes muscle growth and prevents muscle wasting. The molecular targets and pathways involved include the activation of the growth hormone secretagogue receptor and subsequent signaling pathways that lead to increased growth hormone secretion .
Comparison with Similar Compounds
BMS-317180 is unique among growth hormone secretagogue receptor agonists due to its potent oral activity and excellent safety profile in preclinical studies. Similar compounds include:
A438079: A P2X7 receptor antagonist with potential antitumor activity.
A839977: Another P2X7 receptor antagonist with similar properties.
These compounds share some structural similarities with BMS-317180 but differ in their specific targets and therapeutic applications.
Properties
CAS No. |
295337-71-2 |
---|---|
Molecular Formula |
C21H33N7O5 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C21H33N7O5/c1-21(2,22)19(30)24-17(15-32-14-16-8-4-3-5-9-16)18-25-26-27-28(18)11-13-33-20(31)23-10-6-7-12-29/h3-5,8-9,17,29H,6-7,10-15,22H2,1-2H3,(H,23,31)(H,24,30)/t17-/m1/s1 |
InChI Key |
KJXOYJXMFGXDRR-QGZVFWFLSA-N |
SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=NN2CCOC(=O)NCCCCO)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(hydroxybutyl)carbamic acid 2-(5-(1-(2-amino-2-methylpropionylamino)-2-benzyloxyethyl)tetrazol-1-yl)ethyl ester BMS 317180 BMS-317180 BMS317180 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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